2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol
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Overview
Description
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol is a synthetic compound known for its stimulating and euphoric effects on the body. It belongs to the amphetamine class and is often referred to as a psychoactive drug.
Preparation Methods
The synthesis of 2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol involves several steps. One common synthetic route includes the reaction of 3-fluoropropylamine with methylamine, followed by the addition of ethylene oxide. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde form.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in the stimulating and euphoric effects associated with the compound.
Comparison with Similar Compounds
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol is unique compared to other similar compounds due to its specific chemical structure and the presence of the fluorine atom. Similar compounds include:
Properties
Molecular Formula |
C6H14FNO |
---|---|
Molecular Weight |
135.18 g/mol |
IUPAC Name |
2-[3-fluoropropyl(methyl)amino]ethanol |
InChI |
InChI=1S/C6H14FNO/c1-8(5-6-9)4-2-3-7/h9H,2-6H2,1H3 |
InChI Key |
FGSFGHQDAOASHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCF)CCO |
Origin of Product |
United States |
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